Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-
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Overview
Description
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloromethylquinazoline-4(3H)-one with 4,6-dimethyl-3-cyanopyridine-2(1H)-thione under specific conditions . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thiophene ring but different fused ring system.
Quinazoline derivatives: These compounds share structural similarities and exhibit a range of biological activities.
Uniqueness
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
61323-31-7 |
---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NS/c1-8-3-4-10-9(2)11-5-6-15-13(11)14-12(10)7-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
PNTHZHCICLUBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCS3)C(=C2C=C1)C |
Origin of Product |
United States |
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